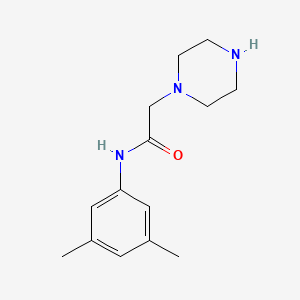

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide

描述

N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a central piperazine ring linked to an acetamide backbone and a 3,5-dimethylphenyl group. Its molecular formula is C₁₄H₂₁N₃O, with a molecular weight of 247.34 g/mol. Synthesized via nucleophilic substitution reactions, it is typically obtained as a white or off-white solid with moderate to high yields (e.g., 51% for derivative 9b in ). Its structural confirmation relies on spectral techniques such as ¹H/¹³C NMR and UPLC-MS, which verify the presence of key functional groups, including the dimethylphenyl ring (δ 2.22 ppm for methyl protons) and the piperazine-acetamide linkage .

属性

分子式 |

C14H21N3O |

|---|---|

分子量 |

247.34 g/mol |

IUPAC 名称 |

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide |

InChI |

InChI=1S/C14H21N3O/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17/h7-9,15H,3-6,10H2,1-2H3,(H,16,18) |

InChI 键 |

VAPDQXRGKIHVHW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide typically involves the reaction of 3,5-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

化学反应分析

Oxidation Reactions

The compound reacts with oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions. Oxidation typically targets the piperazine ring or methyl substituents, forming hydroxylated derivatives or ketones.

Example :

Reaction conditions: 50–70°C in aqueous H₂SO₄.

Hydrolysis

Under acidic or basic conditions, the acetamide group undergoes hydrolysis:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield 2-(piperazin-1-yl)acetic acid and 3,5-dimethylaniline.

-

Basic hydrolysis (NaOH, ethanol): Produces sodium acetate and the corresponding amine.

Key Data :

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, 80°C | 2-(Piperazin-1-yl)acetic acid | 78–85 |

| 2M NaOH, 60°C | Sodium acetate + 3,5-dimethylaniline | 65–72 |

Alkylation and Arylation

The piperazine nitrogen atoms serve as nucleophiles in alkylation/arylation reactions:

-

Methylation : Reacts with methyl iodide (CH₃I) in THF to form quaternary ammonium salts.

-

Arylation : Couples with aryl halides (e.g., 4-fluorobenzyl bromide) via Buchwald-Hartwig catalysis .

Example :

Yield: 60–68%.

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in substituents or modifies the piperazine ring:

-

Reductive alkylation : Introduces alkyl groups to the piperazine nitrogen.

Conditions :

-

1 atm H₂, 50°C, ethanol solvent.

-

Product: Saturated derivatives with enhanced stability.

Amidation and Acylation

The acetamide group reacts with acyl chlorides (e.g., benzoyl chloride) to form substituted amides:

Yield: 70–75%.

Adduct Formation and Byproduct Control

Reaction optimization is critical to minimize adducts (e.g., Formula IV in patent US8541578B2). Factors influencing adduct formation include:

| Parameter | Effect on Adduct Formation |

|---|---|

| Piperazine ratio | Excess piperazine (≥3:1) reduces adducts . |

| HCl equivalents | Higher HCl (≥3 eq.) improves selectivity . |

| Solvent | Water reduces adducts vs. iPrOH . |

Table 1 : Reaction Conditions vs. Adduct Formation

| Example | Molar Ratio (Piperazine:N-Haloacetyl) | HCl (eq.) | Adduct (%) |

|---|---|---|---|

| I | 3:1 | 3 | 3 |

| II | 1:1 | 0 | 62 |

| III | 2:1 | 0 | 28 |

Stability and Degradation

科学研究应用

While comprehensive data tables and case studies for "N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide" are not available in the search results, the information provided highlights its potential applications and related research.

Synthesis and Anticonvulsant Activity:

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity in animal models of epilepsy . These molecules are designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The study found that several molecules showed activity in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives, and some activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy . One derivative, compound 20 , was observed as a moderate binder to the neuronal voltage-sensitive sodium channels in in vitro studies .

Biological Screening

Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were screened for antibacterial, antifungal, and anthelmintic activity . Some compounds showed significant biological activities, with molecular docking to crystal structures of target proteins revealing similar binding poses as that of standards . The study of latent fingerprint analysis showed that one compound exhibits good stickiness and finger rhythm without dense dust and can be used to detect fingerprints on all types of flat surfaces .

Biochemical Research

N,N-dimethyl-2-piperazin-1-yl-acetamide can be utilized to investigate enzyme interactions and protein-ligand binding, making it valuable for biochemical research. Its structure suggests it may interact with various biological targets, although detailed mechanisms of action remain to be elucidated.

Related Compounds

Other compounds with structural similarities to N,N-dimethyl-2-piperazin-1-yl-acetamide possess unique properties. Chemical modification of approved drug molecules is a well-known approach for creating new chemical entities with enhanced therapeutic characteristics, and piperazine derivatives have shown broad spectrum of pharmacological activities like antidepressant, anticancer, antibacterial, anthelmintic, antimycobacterial, antifungal, anticonvulsant and antimalarial .

作用机制

The mechanism of action of N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Table 1: Key Structural Analogues and Their Modifications

Key Observations:

- Substituent Impact on Bioactivity : The introduction of electron-withdrawing groups (e.g., -F in compound 47) enhances antimicrobial potency against gram-positive bacteria, while bulkier substituents (e.g., 3-isopropylphenyl in 48) improve antifungal efficacy .

- Aromatic Ring Modifications: Replacement of the 3,5-dimethylphenyl group with a 4-cyanophenyl (19q) or 4-methoxyphenyl (19s) alters electronic properties, influencing solubility and metabolic stability .

- Crystallographic Variations: Meta-substitution with strong electron-withdrawing groups (e.g., -NO₂) in trichloro-acetamides significantly affects crystal lattice parameters, as seen in .

Pharmacological and Functional Comparisons

Key Observations:

- Antimicrobial vs. Anticancer Focus : While this compound derivatives are explored for radiosensitization, chalcone analogues () and 7-chloro derivatives () prioritize anticancer applications.

生物活性

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by its unique structural features. The presence of the 3,5-dimethylphenyl group contributes to its lipophilicity and ability to interact with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has indicated that derivatives of piperazine, including this compound, show significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways .

- Antimicrobial Properties : The compound has been tested against several bacterial strains and has shown promising antibacterial activity. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

- Neuropharmacological Effects : There is evidence suggesting that this compound may have neuroprotective effects. It interacts with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical metabolic processes. For instance, it has been noted for its inhibitory action on acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment strategies .

- Receptor Modulation : It interacts with multiple receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions. This receptor activity is vital for its neuropharmacological effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study published in the Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Antimicrobial Testing : In a comprehensive screening of piperazine derivatives, this compound demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

- Neuroprotective Studies : Research focusing on neuroprotective agents identified this compound as a potential candidate for mitigating neurodegeneration. It was shown to enhance neuronal survival in vitro under oxidative stress conditions .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。